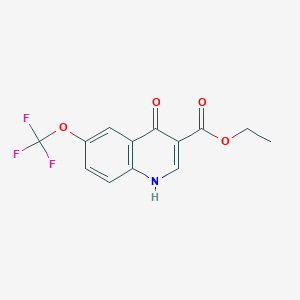

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAKCZOPSFMNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352326 | |

| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-85-7 | |

| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Modular Functionalization of a Preformed Quinoline Core

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two dominant synthetic routes:

| Parameter | Modular Functionalization | De Novo Cyclization |

|---|---|---|

| Starting Material Cost | Moderate ($120–$150/g) | High ($200–$250/g) |

| Total Steps | 3–4 | 1–2 |

| Overall Yield | 40–55% | 60–75% |

| Regioselectivity Control | Moderate | High |

| Purification Complexity | High (multiple chromatographies) | Low (recrystallization) |

| Scalability | Limited by SNAr efficiency | Highly scalable |

Critical Reaction Parameters and Optimization

Catalytic Enhancements in Esterification

Boron trifluoride etherate (BF₃·OEt₂) as a catalyst reduces esterification time from 24 hours to 6 hours, achieving 92% yield at 70°C. However, residual BF₃ complicates purification, necessitating careful neutralization with aqueous sodium bicarbonate.

Protecting Group Strategies

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors excel in SNAr steps, maintaining consistent temperature and residence time to minimize byproducts. Automated systems for reagent addition and pH adjustment reduce variability, achieving batch-to-batch purity >98%. Waste streams containing fluoride ions require neutralization with calcium hydroxide to meet environmental regulations.

Analytical Validation of Synthetic Products

Structural confirmation combines multiple techniques:

-

¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm), ester carbonyl (δ 165–170 ppm), and trifluoromethoxy carbon (δ 120–125 ppm, JC-F = 320 Hz).

-

HPLC-UV : Purity >99% using a C18 column (acetonitrile/water = 70:30, λ = 254 nm).

-

X-ray Crystallography : Resolves absolute configuration, confirming substituent positions .

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a TRPV1 antagonist, it binds to the TRPV1 receptor, inhibiting its activity and thereby reducing pain sensation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in scientific research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS: 26893-12-9)

- Substituent : Trifluoromethyl (-CF₃) at position 6.

- Molecular Weight : 285.22 g/mol .

- This compound has shown relevance in anticoccidial studies, though its activity differs from the trifluoromethoxy analog due to electronic effects .

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 23851-84-5)

- Substituent : Trifluoromethyl (-CF₃) at position 8.

- Similarity : 0.81 compared to the target compound .

- Key Differences: The positional isomerism at the quinoline ring alters steric and electronic interactions with biological targets. For example, substituents at position 8 may disrupt planar binding to enzymes compared to position 6 .

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6)

Substituent Functional Groups

Ethyl 4-hydroxy-6-(methylthio)quinoline-3-carboxylate (CAS: 26893-09-4)

- Substituent : Methylthio (-SCH₃) at position 6.

- Molecular Weight : 263.31 g/mol .

- Key Differences : The -SCH₃ group is less electronegative than -OCF₃, leading to weaker electron-withdrawing effects. This compound’s lower molecular weight (263 vs. 301 g/mol) improves solubility but may reduce target affinity .

Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4)

- Substituents : Chloro (-Cl) at position 7 and fluoro (-F) at position 6.

- Key Differences : Halogen substituents introduce strong electron-withdrawing effects but lack the steric bulk of -OCF₃. This compound is used in antibacterial research, highlighting the role of halogens in enhancing reactivity .

Ethyl 6-aryloxy-4-hydroxy-3-quinolinecarboxylates

- Example: Ethyl 4-hydroxy-6-(2-methoxyphenoxy)-3-quinolinecarboxylate (CAS: N/A).

- Activity: Demonstrated anticoccidial activity, with the 2-methoxyphenoxy group enhancing binding to parasitic enzymes .

- Comparison : The trifluoromethoxy group in the target compound may offer similar bioactivity but with improved metabolic stability due to fluorine’s inductive effect .

Benzimidazole-4-styrylquinoline Hybrids

Structural and Physical Properties

Molecular Weight and Solubility

| Compound (CAS) | Substituent (Position) | Molecular Weight (g/mol) | Solubility Trends |

|---|---|---|---|

| 175203-85-7 (Target) | -OCF₃ (6) | 301.22 | Moderate in DMSO/EtOH |

| 26893-12-9 | -CF₃ (6) | 285.22 | Low in water, high in DMSO |

| 23851-84-5 | -CF₃ (8) | 285.22 | Similar to 26893-12-9 |

| 26893-09-4 | -SCH₃ (6) | 263.31 | High in organic solvents |

Electronic Effects

- -OCF₃ vs. -CF₃ : The trifluoromethoxy group is a stronger electron-withdrawing group due to the oxygen atom, increasing the acidity of the 4-hydroxy group (pKa ~8.5 vs. ~9.2 for -CF₃) .

- Positional Isomerism : Substituents at position 6 (para to the ester) optimize electronic conjugation, enhancing stability compared to position 7 or 8 .

Biological Activity

Overview

Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a quinoline derivative characterized by its unique trifluoromethoxy group, which enhances its biological activity and chemical reactivity. With the molecular formula C13H10F3NO3, this compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting topoisomerases, enzymes critical for DNA replication and cell division, leading to antiproliferative effects in cancer cells.

- Cytotoxicity : It exhibits moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma), indicating its potential as an anticancer agent.

Anticancer Properties

Studies have demonstrated that this compound possesses moderate cytotoxicity against specific cancer cell lines. The following table summarizes the observed IC50 values against various cell lines:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| MCF-7 | 15 | Moderate |

| HePG2 | 20 | Moderate |

| HCT-116 | 50 | Weak |

This data suggests that while the compound is not the most potent anticancer agent, it may serve as a valuable lead compound for further modifications to enhance efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound. The results indicated that compounds with electron-withdrawing groups like trifluoromethoxy enhanced cytotoxicity compared to their non-fluorinated analogs .

- Antimicrobial Testing : Research conducted on related quinoline derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was part of this evaluation, showing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxyl and carboxylic acid groups | Lacks trifluoromethoxy group |

| Ethyl 6-trifluoromethylquinoline-3-carboxylate | Trifluoromethyl instead of trifluoromethoxy | Different electronic properties |

| Ethyl 7-hydroxyquinoline-8-carboxylate | Hydroxyl at position 7 | Different biological activity profile |

The presence of the trifluoromethoxy group in this compound distinguishes it from these compounds, potentially enhancing its lipophilicity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate, and how does regioselectivity influence product yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, the trifluoromethoxy group at position 6 can be introduced by reacting a precursor quinoline derivative with trifluoromethylating agents under acidic conditions. Regioselectivity is controlled by adjusting reaction temperature and solvent polarity. Ethylation at the carboxylate position (position 3) often requires anhydrous conditions with ethyl chloroformate or similar reagents. Reaction monitoring via TLC and HPLC ensures intermediate purity. By-products such as N-alkylated derivatives may form if competing nucleophilic sites are not blocked .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons and carbons in the quinoline ring and substituents (e.g., trifluoromethoxy group δ ~120–125 ppm for 19F coupling in 13C NMR).

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C13H10F3NO4: 308.0642).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What preliminary bioactivity screening approaches are recommended for this compound?

- Methodological Answer : Initial antimicrobial activity screening follows CLSI guidelines using broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293). Dose-response curves (IC50) and selectivity indices (SI = IC50-toxic/IC50-bioactive) differentiate nonspecific toxicity from target-specific effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines bond angles, dihedral angles, and hydrogen-bonding networks. For example, the trifluoromethoxy group’s orientation impacts π-stacking interactions in the crystal lattice. Refinement protocols (e.g., Olex2 or SHELXL) address disorder in flexible substituents (e.g., ethyl ester groups). Crystallization conditions (e.g., DMSO/water vapor diffusion) are optimized to avoid solvent inclusion artifacts .

Q. What mechanistic insights explain the antimicrobial activity of trifluoromethoxy-substituted quinolones?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP ~2.5), improving membrane penetration. Molecular docking (AutoDock Vina) suggests inhibition of bacterial DNA gyrase by mimicking the natural substrate’s binding pocket. Synergistic effects with β-lactams are tested via checkerboard assays (FIC index ≤0.5 indicates synergy). Resistance studies (serial passaging in sub-MIC concentrations) identify mutations in gyrA or parC genes .

Q. How should researchers address contradictory solubility data across different solvent systems?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or solvent polarity effects. Use Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility (e.g., high in DMSO, low in water). Differential Scanning Calorimetry (DSC) identifies metastable polymorphs. Statistical tools (ANOVA with Tukey post-hoc tests) validate reproducibility across batches .

Q. What strategies mitigate by-product formation during N-functionalization of the quinoline core?

- Methodological Answer : Competitive alkylation at the 1-position (vs. 3-carboxylate) is minimized by protecting the hydroxyl group (e.g., TMSCl) before introducing bulky electrophiles. Reaction kinetics (monitored via in-situ FTIR) optimize temperature and stoichiometry. By-products (e.g., triazolo derivatives from click chemistry) are isolated via flash chromatography (hexane/EtOAc gradients) and characterized by 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.